Cas no 22884-32-8 (Phosphonium,1,6-hexanediylbis[triphenyl-, dibromide (9CI))
22884-32-8 structure
Product Name:Phosphonium,1,6-hexanediylbis[triphenyl-, dibromide (9CI)
CAS-nummer:22884-32-8
MF:C42H42BrP2
MW:688.634412288666
CID:258268
PubChem ID:382554
Update Time:2025-04-19
Phosphonium,1,6-hexanediylbis[triphenyl-, dibromide (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- triphenyl(6-triphenylphosphaniumylhexyl)phosphanium
- Hexa-P-phenyl-P,P'-hexandiyl-di-phosphonium,Dibromid
- hexa-P-phenyl-P,P'-hexane-1,6-diyl-bis-phosphonium,dibromide
- Hexa-P-phenyl-P,P'-hexanediyl-bis-phosphonium bromide
- hexa-P-phenyl-P,P'-hexanediyl-di-phosphonium,dibromide
- triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide
- NSC84072
- 22884-32-8
- NSC-670163
- NSC-84072
- Phosphonium,1,6-hexanediylbis[triphenyl-, dibromide (9CI)
-
- Inchi: 1S/C42H42P2.BrH/c1(21-35-43(37-23-9-3-10-24-37,38-25-11-4-12-26-38)39-27-13-5-14-28-39)2-22-36-44(40-29-15-6-16-30-40,41-31-17-7-18-32-41)42-33-19-8-20-34-42;/h3-20,23-34H,1-2,21-22,35-36H2;1H/q+2;/p-1
- InChI-sleutel: IBFQSXWPFNRAEW-UHFFFAOYSA-M
- LACHT: [Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CCCCCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 766.11300
- Monoisotopische massa: 766.113
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 46
- Aantal draaibare bindingen: 13
- Complexiteit: 613
- Aantal covalent gebonden eenheden: 3
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0A^2
Experimentele eigenschappen
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- PSA: 27.18000
- LogboekP: 2.54300
Phosphonium,1,6-hexanediylbis[triphenyl-, dibromide (9CI) Gerelateerde literatuur
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Mingyi Li,Chenyang Xie,Feng Li,Xingzong Wang,Shiru Wang,Zhihui Qin,Tifeng Jiao,Jingyue Yang Green Chem. 2023 25 6845
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